(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one
Description
(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one is a chalcone derivative characterized by a quinoline core substituted with three methyl groups (2,2,4-trimethyl) at the quinoline ring. The α,β-unsaturated ketone (chalcone) backbone links the quinoline moiety to a phenyl group via a conjugated double bond (E-configuration). Chalcones are widely studied for their pharmacological properties, including antimalarial, anticancer, and antibacterial activities .
Properties
IUPAC Name |
(E)-3-phenyl-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-16-15-21(2,3)22(19-12-8-7-11-18(16)19)20(23)14-13-17-9-5-4-6-10-17/h4-15H,1-3H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPCMHZGEKZVGP-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2,2,4-trimethylquinoline with a suitable aldehyde or ketone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired propenone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for biological studies.
Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or antitumor properties.
Industry: It can be used in the development of new materials, dyes, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one depends on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The propenone moiety may also play a role in its activity by forming covalent bonds with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcone derivatives share the α,β-unsaturated ketone core but differ in substituents on aromatic rings. Below is a comparative analysis of the target compound with structurally related analogs:
Structural Comparison
Substituent Effects
- Electron-Withdrawing Groups (EWGs): Halogens (e.g., Br, Cl) at para positions reduce IC50 values by enhancing electrophilicity of the α,β-unsaturated system .
- Electron-Donating Groups (EDGs): Methoxy groups increase resonance stabilization but may reduce potency due to decreased reactivity .
- Quinoline vs. Indole/Pyrazole: Quinoline’s planar structure and nitrogen atom facilitate π-π stacking and hydrogen bonding with biological targets, whereas indole and pyrazole derivatives exhibit varied binding modes .
Physicochemical Properties
- LogP: Quinoline derivatives (e.g., target compound) have higher LogP values than methoxy-substituted chalcones, suggesting improved membrane permeability .
- Solubility: Trimethoxy-substituted chalcones exhibit better aqueous solubility due to polar methoxy groups .
Tables
Table 1: Structural Comparison of Key Chalcone Derivatives
| Compound ID | Ring A | Ring B | Activity (IC50) | Reference |
|---|---|---|---|---|
| 1 | 2,2,4-Trimethylquinoline | Phenyl | N/A | |
| 2 | 3,4,5-Trimethoxyphenyl | Phenyl | 25.07 μM | |
| 3 | 1H-Indole | Phenyl | Not reported |
Table 2: Docking Scores of Antimalarial Chalcones
| Compound | CDOCKER Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 2a | -48.224 | PfDHFR-TS active site |
| 2e | -43.292 | Hydrogen bonds with Ser108 |
| 2h | -45.851 | Halogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
